5-Bromo-4-hydroxy-2-methoxypyridine
Overview
Description
5-Bromo-4-hydroxy-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 5-position, a hydroxyl group at the 4-position, and a methoxy group at the 2-position
Mechanism of Action
Target of Action
It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known to have a broad application due to its exceptionally mild and functional group tolerant reaction conditions .
Result of Action
It is used in the synthesis of potent inhibitors, suggesting that it may contribute to the inhibition of certain biochemical processes .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-2-methoxypyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-hydroxy-2-methoxypyridine is coupled with a bromine-containing reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxy-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate).
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride, solvents like tetrahydrofuran.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Compounds with hydrogen replacing the bromine atom.
Scientific Research Applications
5-Bromo-4-hydroxy-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the hydroxyl group at the 4-position, making it less polar and potentially less reactive in certain substitution reactions.
4-Hydroxy-2-methoxypyridine: Lacks the bromine atom, which limits its use in cross-coupling reactions.
5-Bromo-4-chloro-2-methoxypyridine:
Uniqueness
5-Bromo-4-hydroxy-2-methoxypyridine is unique due to the presence of both a bromine atom and a hydroxyl group, which allows for diverse chemical modifications and applications. The combination of these functional groups enhances its utility in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
5-bromo-2-methoxy-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMFMZVTCXEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304396 | |
Record name | 4-Pyridinol, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420034-40-7 | |
Record name | 4-Pyridinol, 5-bromo-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420034-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinol, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.